Superior Antimycobacterial Potency of 1,4-Benzoxazin-2-one Derivatives Compared to Standard Drug Isoniazid
Derivatives of the 1,4-benzoxazin-2-one scaffold, a close structural relative of 3,4-dihydro-1,3-benzoxazin-2-one, exhibit Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis that are superior to the first-line drug isoniazid. The unsubstituted benzo moiety showed the most promising activity with a Minimum Bactericidal Concentration (MBC) of 5.00 µg/ml [1]. This performance underscores the potential of the benzoxazinone core, including the 3,4-dihydro-1,3-benzoxazin-2-one scaffold, for developing potent antimycobacterial agents.
| Evidence Dimension | Antimycobacterial Activity (MBC) |
|---|---|
| Target Compound Data | 1,4-Benzoxazin-2-one derivative (unsubstituted benzo moiety): MBC = 5.00 µg/ml |
| Comparator Or Baseline | Isoniazid (standard drug): MICs are typically higher for resistant strains; in this study, the benzoxazinone derivatives showed superior or comparable activity. |
| Quantified Difference | The MBC of 5.00 µg/ml for the benzoxazinone derivative is a potent starting point for further optimization. |
| Conditions | In vitro antibacterial activity assay against Mycobacterium tuberculosis (H37Rv). |
Why This Matters
For researchers developing new antitubercular therapies, a scaffold with demonstrated potency against M. tuberculosis, especially against resistant strains, provides a validated and high-value starting point for lead optimization [1].
- [1] Synthesis, in vitro antibacterial activity against Mycobacterium tuberculosis, and reverse docking-based target fishing of 1,4-benzoxazin-2-one derivatives. (2020). Archiv der Pharmazie, 353(10), e2000173. View Source
